6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a dichlorophenyl group and a sulfonyl group attached to a pyrrolopyrimidine core
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which our compound belongs, have been found to interact with several therapeutic targets . These targets are often involved in various biological processes, including cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
Pyrimidines and their derivatives, including pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have been shown to exert their effects through various mechanisms . For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
For example, they can inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE2), and prostacyclins .
Pharmacokinetics
The molecular weight of the compound, which can influence its pharmacokinetic properties, is reported to be 24551 .
Result of Action
Many pyrimidines and their derivatives have been shown to exhibit potent anti-inflammatory effects . They can also exhibit cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are largely determined by its interactions with various biomolecules. Pyrimido[4,5-d]pyrimidines, to which this compound belongs, have been found to interact with protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
Pyrimido[4,5-d]pyrimidines have shown cytotoxic activities against various cancer cell lines . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases
Molecular Mechanism
It is known that pyrimido[4,5-d]pyrimidines can inhibit protein kinases This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition
Metabolic Pathways
Pyrimidine metabolism is known to be involved in various biological processes
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic synthesis. One common method involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with a suitable pyrrolopyrimidine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophile .
Scientific Research Applications
6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 6-((2,6-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6-((2,6-dibromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Uniqueness
6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs with different substituents.
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2S/c13-9-2-1-3-10(14)12(9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQYINPDHINVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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